molecular formula C6H2Cl2IN3 B15238558 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine

Cat. No.: B15238558
M. Wt: 313.91 g/mol
InChI Key: ZEBUPESKOLNLDY-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C6H2Cl2IN3 and a molecular weight of 313.91 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,2-A]pyrazine core, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine typically involves the halogenation of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in synthetic and medicinal chemistry .

Properties

Molecular Formula

C6H2Cl2IN3

Molecular Weight

313.91 g/mol

IUPAC Name

6,8-dichloro-3-iodoimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H2Cl2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H

InChI Key

ZEBUPESKOLNLDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Cl)Cl)I

Origin of Product

United States

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